![molecular formula C9H24O4Si2 B14217784 Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol CAS No. 797760-69-1](/img/structure/B14217784.png)
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol typically involves the reaction of acetic acid with a silylating agent such as trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silyl ethers, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other silyl ethers such as:
- Trimethylsilyl ether
- Triethylsilyl ether
- Tert-butyldimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
What sets acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol apart from these similar compounds is its specific structure, which provides unique reactivity and selectivity in chemical reactions. The presence of both acetic acid and silyl ether functionalities allows for versatile applications in various fields .
Eigenschaften
CAS-Nummer |
797760-69-1 |
|---|---|
Molekularformel |
C9H24O4Si2 |
Molekulargewicht |
252.45 g/mol |
IUPAC-Name |
acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol |
InChI |
InChI=1S/C7H20O2Si2.C2H4O2/c1-10(2,3)9-11(4,5)7-6-8;1-2(3)4/h8H,6-7H2,1-5H3;1H3,(H,3,4) |
InChI-Schlüssel |
ZNWXQPKSIYPIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)(C)O[Si](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
-](/img/structure/B14217708.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
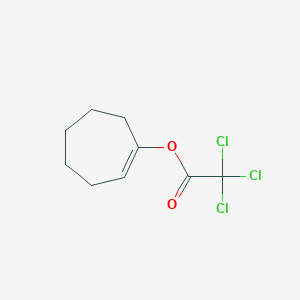
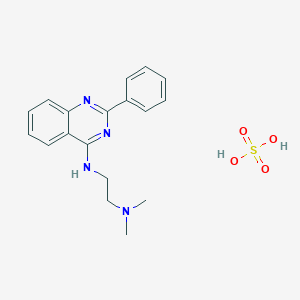
![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)
![(2-Azido-5-chlorophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B14217735.png)
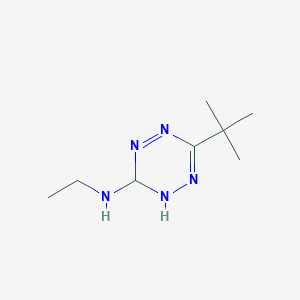
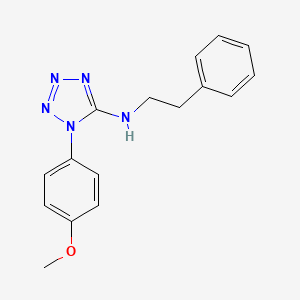
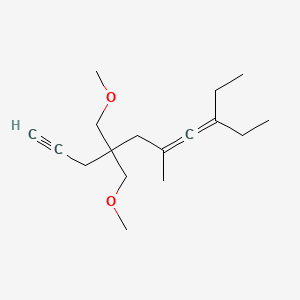
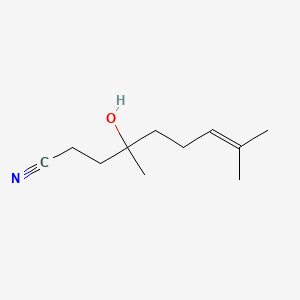
![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
